4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

Catalog No.
S8260781
CAS No.
14819-39-7
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

CAS Number

14819-39-7

Product Name

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

IUPAC Name

ethyl 2-propyl-1,3-thiazole-4-carboxylate

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

RWFWAKJZENNTEJ-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CS1)C(=O)OCC

Canonical SMILES

CCCC1=NC(=CS1)C(=O)OCC

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester is an organic compound characterized by its thiazole ring structure and carboxylic acid functionality. Its molecular formula is C9H13NO2SC_9H_{13}NO_2S with a molecular weight of approximately 199.27 g/mol. The compound features a thiazole moiety, which consists of a five-membered ring containing both sulfur and nitrogen atoms, contributing to its unique chemical properties and potential biological activities .

The chemical behavior of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester can be understood through various reactions typical of carboxylic acid derivatives:

  • Esterification: The compound can be synthesized from the corresponding thiazolecarboxylic acid and ethanol in the presence of an acid catalyst, leading to the formation of the ethyl ester.
  • Hydrolysis: Under acidic or basic conditions, this ester can undergo hydrolysis to regenerate the parent carboxylic acid and ethanol.
  • Decarboxylation: In certain conditions, it may also undergo decarboxylation, a reaction where carbon dioxide is released, potentially forming other thiazole derivatives.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Specifically, 4-thiazolecarboxylic acid derivatives have been studied for their potential as therapeutic agents against bacterial infections and cancer. The presence of the ethyl ester group may enhance lipophilicity, potentially improving bioavailability and efficacy in biological systems .

Several synthetic routes have been reported for the preparation of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester:

  • Starting Materials: The synthesis typically begins with L-Cysteine hydrochloride and formaldehyde.
  • Formation of Thiazolidine Derivative: These are condensed and esterified to form thiazolidine derivatives.
  • Oxidation: The thiazolidine derivative is oxidized using manganese dioxide to yield thiazole derivatives.
  • Esterification: Finally, the thiazolecarboxylic acid is reacted with ethanol under acidic conditions to produce the ethyl ester .

This method emphasizes cost-effectiveness by utilizing readily available starting materials.

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting infectious diseases and cancer.
  • Agriculture: Used in the formulation of fungicides due to its antifungal properties.
  • Chemical Research: Serves as an intermediate in organic synthesis for creating more complex thiazole-containing compounds.

Studies on the interactions of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester with biological targets have shown promising results. It has been noted for its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, suggesting potential as an antibiotic agent. Additionally, its interactions with various cellular receptors are being explored for therapeutic applications .

Several compounds share structural similarities with 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methylthiazole-5-carboxylic acidC5H5NO2SExhibits strong antimicrobial properties
5-Thiazolecarboxylic acidC5H5NO2SKnown for its antifungal activity
2-(2-propan-2-yl-4-thiazolyl)-4-thiazolecarboxylic acid ethyl esterC12H14N2O2SMore complex structure with enhanced biological activity

These compounds highlight the diversity within the thiazole family while emphasizing the unique properties that make 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester a subject of interest in both research and application contexts.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

199.06669983 g/mol

Monoisotopic Mass

199.06669983 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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